
potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide would likely involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process would include the optimization of reaction conditions, purification steps such as crystallization or chromatography, and thorough testing for impurities.
Chemical Reactions Analysis
Types of Reactions
potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide involves its interaction with specific molecular targets and pathways The exact mechanism would depend on the context of its use, such as its role in a biological system or its function as a chemical reagent
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide can be identified using databases such as PubChem, which provides information on structurally related molecules. These compounds may share similar chemical properties and applications but can differ in their specific activities and effects.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its importance and utility. Further research and development can unlock new possibilities for its use and contribute to advancements in multiple disciplines.
Properties
IUPAC Name |
potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQSKEVEHWBUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
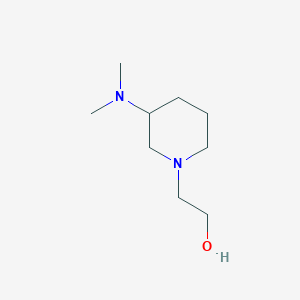
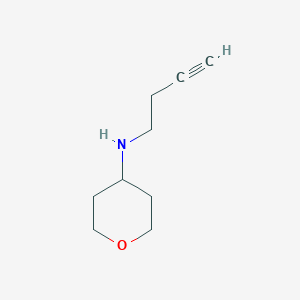
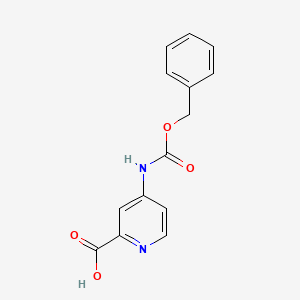

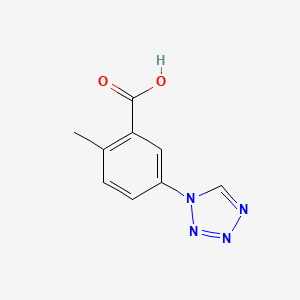


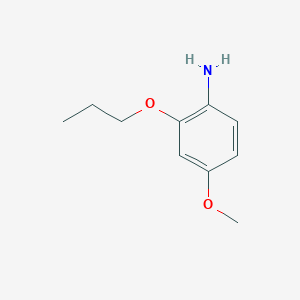
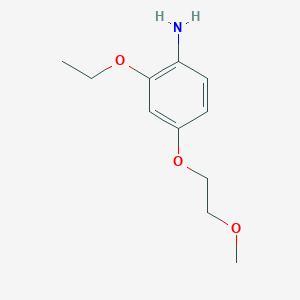

![Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)



